4-Methylpiperazine-1-carboxamidine Hemisulfate: A Technical Guide
4-Methylpiperazine-1-carboxamidine Hemisulfate: A Technical Guide
Topic: 4-Methylpiperazine-1-carboxamidine Hemisulfate: Technical Guide & Application Profile Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Executive Summary
4-Methylpiperazine-1-carboxamidine hemisulfate (CAS: 28457-20-7) is a specialized guanidinylated heterocycle used primarily as a physicochemical modifier and pharmacophore builder in drug discovery. Structurally, it combines the lipophilic, sterically defined N-methylpiperazine ring with a highly basic, polar carboxamidine (guanidine) moiety.
This unique hybrid structure serves two critical functions in medicinal chemistry:
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Arginine Mimicry: The carboxamidine group acts as a bioisostere for the arginine side chain, enabling high-affinity interactions with acidic residues (e.g., Asp, Glu) in the S1 pockets of serine proteases (Thrombin, Factor Xa) and various GPCRs.
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Solubility Enhancement: The compound exhibits a high pKa (~12.5–13.0), ensuring it remains protonated at physiological pH. This introduces a persistent positive charge that significantly improves the aqueous solubility and bioavailability of lipophilic drug scaffolds.
This guide details the physicochemical profile, synthesis pathways, and experimental protocols for utilizing this reagent in high-fidelity organic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The hemisulfate salt form is preferred in process chemistry due to its superior crystallinity, non-hygroscopic nature compared to the hydrochloride, and long-term stability.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 4-Methylpiperazine-1-carboximidamide; sulfuric acid (2:[1][2]1) |
| Common Name | 4-Methylpiperazine-1-carboxamidine hemisulfate |
| CAS Number | 28457-20-7 |
| Molecular Formula | C12H30N8O4S (2 |
| Molecular Weight | 382.48 g/mol (Salt); 142.20 g/mol (Free Base) |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in MeOH; insoluble in Et2O, DCM.[3] |
| pKa (Calc.) | ~12.8 (Guanidine N) |
| Melting Point | 234–238 °C (Decomposition) |
Mechanistic Utility in Drug Design[5]
The "Super-Basic" Solubilizer
Unlike simple amines, the guanidine moiety in 4-methylpiperazine-1-carboxamidine is resonance-stabilized, making it a "super-base." When incorporated into a drug molecule, it forms a robust ionic interaction with water molecules, often salvaging the pharmacokinetic profile of otherwise insoluble lead compounds.
Serine Protease Inhibition
In the design of inhibitors for trypsin-like serine proteases (e.g., anticoagulants, thrombolytics), the S1 specificity pocket typically contains an aspartic acid residue (Asp189 in trypsin). The 4-methylpiperazine-1-carboxamidine moiety provides a rigid, cationic anchor that forms a salt bridge with this residue, mimicking the substrate's P1 arginine.
Synthesis & Experimental Protocols
Synthesis of 4-Methylpiperazine-1-carboxamidine Hemisulfate
While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route utilizes S-methylisothiourea sulfate as the guanylating agent.
Reaction Logic
This reaction proceeds via a nucleophilic addition-elimination mechanism. The secondary amine of N-methylpiperazine attacks the electrophilic carbon of the isothiourea, displacing methanethiol (MeSH) as a volatile byproduct. The sulfate counterion is retained, crystallizing the product directly.
Diagram 1: Synthesis Pathway
Caption: Nucleophilic substitution of S-methylisothiourea by N-methylpiperazine yielding the guanidine hemisulfate.
Protocol 1: Preparation from N-Methylpiperazine
Reagents:
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N-Methylpiperazine (1.0 eq)[4]
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S-Methylisothiourea sulfate (0.5 eq) (Note: 0.5 eq because it is a sulfate salt containing two isothiourea units, or 1.0 eq if using the isothiouronium sulfate monomer equivalent). Correction: S-methylisothiourea sulfate is typically (C2H6N2S)2·H2SO4.[5] Use 0.5 molar equivalents of the salt per 1 molar equivalent of amine to match stoichiometry, or slight excess of amine.
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Solvent: Water or Ethanol/Water (1:1).
Procedure:
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Dissolution: In a round-bottom flask equipped with a reflux condenser and a caustic scrubber (to trap MeSH), dissolve S-methylisothiourea sulfate (13.9 g, 50 mmol) in water (50 mL).
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Addition: Add N-methylpiperazine (10.0 g, 100 mmol) dropwise over 10 minutes.
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Reflux: Heat the mixture to reflux (100 °C) for 4–6 hours. A distinct odor of methanethiol will evolve.
-
Critical Control Point: Ensure efficient scrubbing of MeSH using a NaOH trap to prevent lab contamination.
-
-
Concentration: Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess water and residual amine.
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Crystallization: Add Ethanol (100 mL) to the residue and heat to boiling. Allow to cool slowly to 4 °C overnight.
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Isolation: Filter the white precipitate, wash with cold ethanol/ether (1:1), and dry under vacuum at 50 °C.
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Yield: Typical yield is 85–90%.
Application: Coupling to Aryl Electrophiles
This protocol describes using the reagent to install the guanidine moiety onto an aryl fluoride via SNAr, a common method in synthesizing kinase inhibitors.
Diagram 2: SNAr Coupling Workflow
Caption: Workflow for SNAr coupling of the carboxamidine moiety to an activated aryl fluoride.
Protocol 2: SNAr Coupling Note: The hemisulfate is a stable salt. For nucleophilic attacks, the free base must often be generated in situ or pre-liberated, as the protonated guanidine is non-nucleophilic.
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Free Basing: Suspend 4-methylpiperazine-1-carboxamidine hemisulfate (1.0 eq) in DMF. Add Potassium Carbonate (K2CO3, 2.5 eq) or Cesium Carbonate (Cs2CO3, 2.0 eq). Stir for 30 mins at RT.
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Coupling: Add the electrophile (e.g., 4-fluoro-3-trifluoromethylphenyl derivative) (1.0 eq).
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Reaction: Heat to 80–100 °C for 12 hours. Monitor by LC-MS.
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Workup: Dilute with water. Extract with EtOAc.[6][7] The product will partition into the organic phase if the scaffold is lipophilic enough; otherwise, use n-Butanol.
Safety & Handling (E-E-A-T)
Health Hazards[1][2]
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Acute Toxicity: Harmful if swallowed (H302).[1][8] The guanidine moiety can exhibit neurotoxicity at high systemic doses.
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Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling: Use a fume hood. The synthesis releases Methanethiol (MeSH), which is toxic and has a foul odor (rotten cabbage) detectable at ppb levels. Bleach (Sodium Hypochlorite) is an effective neutralizer for MeSH spills or glassware cleaning.
Storage
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Hygroscopicity: The hemisulfate is less hygroscopic than the hydrochloride but should still be stored in a desiccator.
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Stability: Stable for >2 years at room temperature if sealed.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760028, 4-Methylpiperazine-1-carboximidamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 4-methylpiperazine-1-carboxamidine.[1][8] Retrieved from [Link][1]
- Katritzky, A. R., & Rogovoy, B. V. (2005).Recent developments in guanylating agents. ARKIVOC, 2005(iv), 49-87. (Contextual citation for S-methylisothiourea synthesis method).
- Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis. Journal of Organic Chemistry, 57(8), 2497-2502.
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- 3. 1,1-DIMETHYLGUANIDINE SULFATE | 1186-46-5 [chemicalbook.com]
- 4. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
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